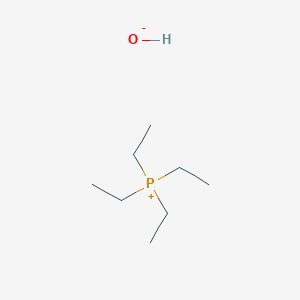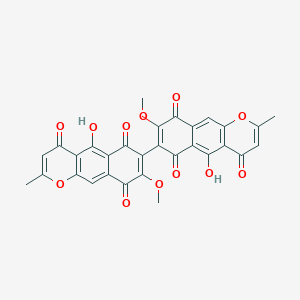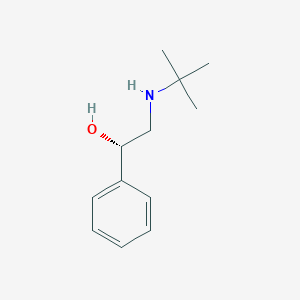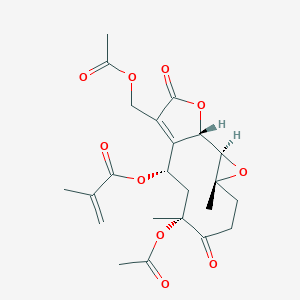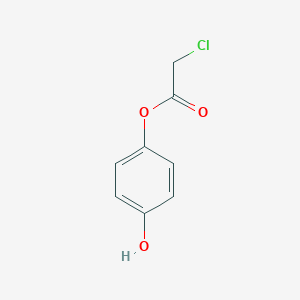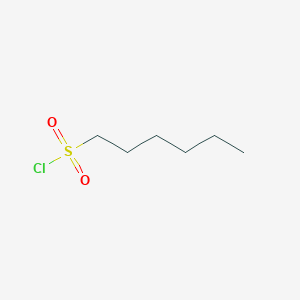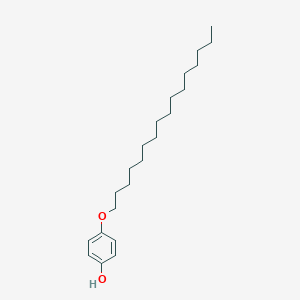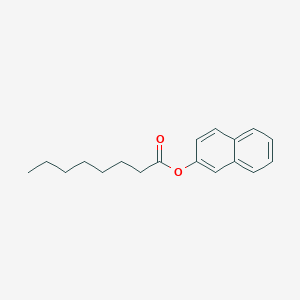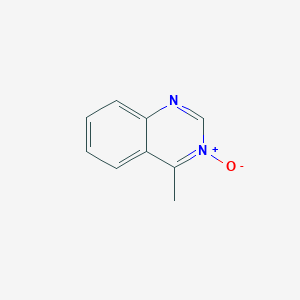
4-Methylquinazoline 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylquinazoline 3-oxide (4-MQO) is a compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-Methylquinazoline 3-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. Furthermore, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
4-Methylquinazoline 3-oxide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In addition, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methylquinazoline 3-oxide in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-Methylquinazoline 3-oxide is its low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on 4-Methylquinazoline 3-oxide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Finally, there is potential for 4-Methylquinazoline 3-oxide to be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Conclusion
In conclusion, 4-Methylquinazoline 3-oxide is a compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to yield a high purity product, and it has been extensively studied for its scientific research application. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and further research is needed to determine its full potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 4-Methylquinazoline 3-oxide involves the reaction of 4-methylquinazoline with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield a high purity product with good yield. The purity of the compound is essential for its use in scientific research, as impurities can affect the results of experiments.
Aplicaciones Científicas De Investigación
4-Methylquinazoline 3-oxide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
10501-56-1 |
|---|---|
Nombre del producto |
4-Methylquinazoline 3-oxide |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3 |
Clave InChI |
OTAANUILXPAROJ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
SMILES canónico |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
Sinónimos |
4-Methylquinazoline 3-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



